8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid
CAS No.: 588676-12-4
Cat. No.: VC4273480
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588676-12-4 |
|---|---|
| Molecular Formula | C19H16ClNO2 |
| Molecular Weight | 325.79 |
| IUPAC Name | 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23) |
| Standard InChI Key | CDIRFXUYSUKDFL-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid features a quinoline backbone substituted with a chlorine atom at the 8-position, a 4-propylphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. The molecular formula is C<sub>19</sub>H<sub>16</sub>ClNO<sub>2</sub>, with a molecular weight of 325.79 g/mol . The propylphenyl group introduces hydrophobicity, while the carboxylic acid enhances solubility in polar solvents, creating a bifunctional profile suitable for coordination chemistry or drug design.
Table 1: Key Chemical Descriptors
Structural Analogues and Comparative Analysis
Quinoline-4-carboxylic acids with varying aryl substituents exhibit distinct physicochemical and biological properties. For example:
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8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 667412-65-9) has a molecular weight of 299.71 g/mol and demonstrates enhanced hydrogen-bonding capacity due to the ortho-hydroxy group .
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8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 861236-55-7) shares the same quinoline core but features a para-hydroxy phenyl group, altering its electronic distribution .
The propylphenyl substituent in the target compound increases steric bulk compared to hydroxylated analogs, potentially influencing binding interactions in biological systems .
Synthesis and Catalytic Methodologies
General Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
A scalable route to 2-aryl-quinoline-4-carboxylic acids involves a multicomponent reaction (MCR) catalyzed by functionalized magnetic nanoparticles. For instance, Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@(CH<sub>2</sub>)<sub>3</sub>–urea–thiazole sulfonic acid chloride facilitates the condensation of arylaldehydes, pyruvic acid, and aryl amines under solvent-free conditions . The mechanism proceeds via:
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Imine Formation: Nucleophilic attack of the amine on the aldehyde.
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Enol Addition: Pyruvic acid enol attacks the imine intermediate.
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Cyclization and Aromatization: Intramolecular dehydration followed by hydride transfer yields the quinoline core .
Table 2: Optimized Reaction Conditions for Quinoline Synthesis
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst Loading | 10 mg | |
| Temperature | 80°C | |
| Solvent | Solvent-free | |
| Reaction Time | 30–60 minutes |
Physicochemical Properties and Stability
Solubility and Partitioning
The carboxylic acid group confers moderate aqueous solubility (~1–5 mg/mL in neutral pH), while the chlorinated quinoline and propylphenyl groups enhance lipid solubility. Predicted logP values (e.g., 3.2–3.8) suggest favorable membrane permeability, a trait exploitable in drug design .
Thermal and Oxidative Stability
Challenges and Future Directions
Synthetic Accessibility
The discontinuation of 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid highlights scalability issues in its synthesis. Future work could explore:
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Flow Chemistry: Continuous reactors to mitigate steric effects.
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Enzymatic Catalysis: Lipases or esterases to improve regioselectivity.
Computational Modeling
Density functional theory (DFT) simulations could predict reactivity patterns, guiding the design of more stable analogs.
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